molecular formula C8H6BrClO2 B13430779 3'-Bromo-2'-chloro-6'-hydroxyacetophenone

3'-Bromo-2'-chloro-6'-hydroxyacetophenone

Cat. No.: B13430779
M. Wt: 249.49 g/mol
InChI Key: HFCNBMZOOGLWPD-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-6’-hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to an acetophenone core. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone typically involves the bromination and chlorination of hydroxyacetophenone derivatives. One common method includes the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out at elevated temperatures to ensure complete bromination. Chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the handling of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-6’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Bromo-2’-chloro-6’-hydroxyacetophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-6’-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The halogenated groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-6’-hydroxyacetophenone is unique due to the specific positioning of its bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(3-bromo-2-chloro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrClO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3

InChI Key

HFCNBMZOOGLWPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)Br)O

Origin of Product

United States

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